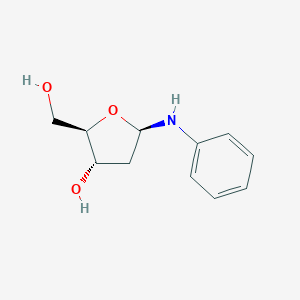

2-Deoxy-L-ribose-anilide

Description

Contextualization of L-Deoxyribose in Modern Synthetic Chemistry and Biological Mimicry

L-deoxyribose is the synthetic, non-natural mirror image, or enantiomer, of D-deoxyribose, the sugar component of DNA found in all living organisms. glenresearch.com While D-deoxyribose forms the backbone of right-handed DNA helices, the synthetic L-deoxyribose can be used to create left-handed, or "mirror-image," DNA. glenresearch.comwikipedia.org This synthetic L-DNA is not found in nature and, as a result, is highly resistant to degradation by the body's natural enzymes (nucleases), which are stereospecific for D-nucleic acids. glenresearch.com

This resistance to enzymatic breakdown makes L-DNA a valuable tool in biotechnology and drug development. glenresearch.com For instance, L-DNA aptamers, known as Spiegelmers, can be designed to bind to specific biological targets like proteins, peptides, and even small molecules. glenresearch.com Because they are not easily broken down, these L-DNA aptamers can have a longer-lasting effect in the body and are less likely to cause an immune response. glenresearch.com The synthesis of these mirror-image nucleic acids and other biologically relevant molecules often begins with L-sugars, such as L-deoxyribose, making its synthesis and purification critical. wikipedia.orggoogle.com

The synthesis of L-deoxyribose itself can be achieved from various starting materials, including D-galactose. wikipedia.org Economical and scalable production methods for L-deoxyribose are actively being researched, as it serves as a key intermediate for L-nucleosides, which are not naturally occurring but have significant therapeutic potential. google.com

Overview of Aniline (B41778) Derivatives in Carbohydrate Synthesis and Derivatization

Aniline and its derivatives play a crucial role as catalysts and reagents in various aspects of carbohydrate chemistry. They are particularly effective in facilitating the formation of oximes and hydrazones from carbohydrates, which are key reactions for creating glycoconjugates—molecules that link a carbohydrate to another species like a protein or lipid. nih.gov For example, aniline can catalyze the formation of oximes from complex carbohydrates, and certain aniline derivatives, like 1,4-diaminobenzene, have been identified as superior catalysts for these reactions under mild, neutral pH conditions. nih.gov

Furthermore, aniline derivatives are employed in the N-alkylation of amines using carbohydrate alcohols. rsc.org This process, often catalyzed by transition metals like ruthenium, allows for the direct use of sugar alcohols as alkylating agents to form aminosugars. rsc.org The electronic properties of the aniline derivative can influence the reactivity in these transformations. rsc.org Aniline derivatives also act as nucleophilic catalysts in neoglycosylation reactions, significantly increasing the rate of formation of glycosides, which are important for the synthesis of natural products, drug candidates, and oligosaccharide analogues. nih.govacs.org

Historical Context of Ribose Anilides as Synthetic and Purification Intermediates

Historically, the formation of anilide derivatives has been a valuable technique for the purification of deoxyribose sugars. For instance, the purification of 2-deoxy-D-ribose, the naturally occurring enantiomer, can be effectively achieved by forming its anilide. guidechem.com This method involves reacting the sugar with aniline in methanol (B129727), which leads to the separation of the anilide as a crystalline solid that can be easily purified. guidechem.com This same principle has been applied to the purification of the L-enantiomer, 2-deoxy-L-ribose, where the formation of the anilide derivative allows for its isolation in a pure, solid form. google.com

Looking back at the broader history of ribose chemistry, the synthesis of various ribose derivatives has been a subject of study since the early 20th century. madridge.org Research in the 1940s included the synthesis of ribose anilides, such as 2,3,5-trimethyl D-ribose anilide, highlighting the long-standing utility of these compounds as synthetic intermediates. madridge.org These early studies laid the groundwork for the more specialized applications seen today, where the formation of anilides is a key step in obtaining pure starting materials for complex syntheses, such as the production of L-nucleosides. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-anilino-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-7-10-9(14)6-11(15-10)12-8-4-2-1-3-5-8/h1-5,9-14H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCBOKNPGJKONC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1NC2=CC=CC=C2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2 Deoxy L Ribose Anilide

Direct Synthesis Strategies for 2-Deoxy-L-Ribose-Anilide

The direct formation of this compound is typically employed as a method for the purification and characterization of 2-deoxy-L-ribose. plu.mxgoogle.com This strategy involves the direct condensation reaction between the crude or purified 2-deoxy-L-ribose and aniline (B41778).

The process generally begins with the dissolution of crude 2-deoxy-L-ribose in an aqueous medium, to which methanol (B129727) and aniline are subsequently added. The reaction mixture is stirred at room temperature, leading to the crystallization of the anilide derivative. Cooling the mixture can further enhance the yield of the crystalline product. This method is advantageous for isolating and purifying 2-deoxy-L-ribose from reaction mixtures due to the high crystallinity of the anilide derivative.

Table 1: Reaction Parameters for Direct Anilide Formation

| Parameter | Condition | Purpose |

| Solvent System | Deionized water and Methanol | To dissolve 2-deoxy-L-ribose and facilitate the reaction with aniline. |

| Reactant Ratio | Aniline added in excess (e.g., 1.5:1 mass ratio to the sugar) | To drive the condensation reaction to completion. |

| Temperature | 20–25°C | To promote the reaction and subsequent crystallization. |

| Crystallization | Cooling to 0–5°C | To maximize the yield of the crystalline anilide product. |

Indirect Synthesis via 2-Deoxy-L-Ribose Precursor Derivatization

Indirect synthetic routes to this compound involve the initial synthesis of 2-deoxy-L-ribose from more readily available starting materials, followed by the formation of the anilide. These multi-step processes are crucial for obtaining the L-enantiomer, which is not as abundant in nature as its D-counterpart.

A common precursor for the synthesis of 2-deoxy-L-ribose is its enantiomer, 2-deoxy-D-ribose. google.com This process involves a four-step sequence: protection of the aldehyde group, activation of the 3- and 4-hydroxyl groups, stereochemical inversion, and finally, deprotection to yield 2-deoxy-L-ribose. google.com The resulting sugar is then converted to its anilide for purification. google.com Another precursor that can be utilized is L-arabinose.

Condensation Reactions with Aniline and Related Aromatic Amines

The key step in forming the final product is the condensation reaction between the synthesized 2-deoxy-L-ribose and an aromatic amine, typically aniline. This reaction is a nucleophilic addition of the amine to the carbonyl group of the open-chain form of the sugar, followed by dehydration to form the N-glycoside, which in this case is the anilide.

The formation of the anilide from 2-deoxy-L-ribose serves as an effective method for its isolation and identification. plu.mx The reaction is generally straightforward and results in a stable, crystalline product that can be easily handled and purified. While aniline is the most commonly cited aromatic amine for this purpose, the reaction could potentially be extended to other related aromatic amines.

Optimization of Reaction Conditions and Stereochemical Control in Anilide Formation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the solvent system, temperature, and reactant ratios. For instance, the use of a methanol-water mixture for the anilide formation from crude 2-deoxy-L-ribose has been reported to be effective.

Stereochemical control during the synthesis of the 2-deoxy-L-ribose precursor is paramount. In the synthesis from 2-deoxy-D-ribose, the critical step for stereochemical control is the inversion of the configuration at the C3 and C4 positions. google.com This is typically achieved through nucleophilic substitution with a benzoate (B1203000) salt on an intermediate where the hydroxyl groups have been activated, for example, as sulfonate esters. google.com The subsequent formation of the anilide does not typically alter the established stereochemistry of the sugar backbone.

Table 2: Key Steps in an Indirect Synthesis of this compound from 2-Deoxy-D-Ribose

| Step | Description | Key Reagents and Conditions |

| 1. Protection | The aldehyde group of 2-deoxy-D-ribose is protected as an acetal. | Methanol, acid catalyst (e.g., HCl). |

| 2. Activation | The 3- and 4-hydroxyl groups are activated for nucleophilic substitution. | p-Toluenesulfonyl chloride, pyridine. google.com |

| 3. Inversion | Stereochemical inversion at C3 and C4 is achieved via nucleophilic substitution. | Potassium benzoate, DMF/water, 115°C. |

| 4. Deprotection | The protecting and activating groups are removed to yield 2-deoxy-L-ribose. | Acid hydrolysis (e.g., 6N HCl). google.com |

| 5. Anilide Formation | The crude 2-deoxy-L-ribose is reacted with aniline to form the crystalline anilide. | Aniline, methanol, water. |

Advanced Synthetic Methodologies for 2 Deoxy L Ribose As a Precursor

Stereoselective Synthesis of 2-Deoxy-L-Ribose from D-Sugars

The conversion of readily available D-sugars into the less common 2-deoxy-L-ribose presents a significant synthetic challenge. Various stereoselective strategies have been devised to achieve this transformation, often involving inversions of stereocenters and selective deoxygenation.

One of the most economically viable methods for synthesizing 2-deoxy-L-ribose starts from its enantiomer, 2-deoxy-D-ribose, which is more abundant and can be synthesized from D-glucose. google.com This process typically involves a four-step sequence:

Protection: The aldehyde group of 2-deoxy-D-ribose is protected as an acetal. google.com

Activation: The hydroxyl groups at the C3 and C4 positions are activated, often by conversion to sulfonyl esters. google.com

Inversion: A nucleophilic substitution reaction, for instance with benzoate (B1203000) salts, inverts the stereochemistry at C3 and C4.

Deprotection: Removal of the protecting groups yields 2-deoxy-L-ribose. google.com

Another approach utilizes the degradation of 2-deoxy-D-hexoses. For instance, 2-deoxy-L-ribose can be synthesized from 2-deoxy-D-galactose through periodate (B1199274) oxidation of the corresponding methyl hexofuranoside, followed by reduction and hydrolysis, achieving a yield of 55%. plu.mx

| Starting Material | Key Steps | Overall Yield | Reference |

| 2-Deoxy-D-ribose | Protection, Activation, Inversion, Deprotection | >30% | researchgate.net |

| 2-Deoxy-D-galactose | Furanoside formation, Periodate oxidation, Reduction, Hydrolysis | 55% | plu.mx |

Reductive deoxygenation is a key strategy in the synthesis of 2-deoxy sugars. sioc-journal.cn A notable example is the Barton-type free-radical deoxygenation. An efficient synthesis of 2-deoxy-L-ribose from L-arabinose employs this method. nih.gov The process involves the in-situ preparation of a phenoxythiocarbonyl ester as a radical precursor, followed by deoxygenation using tributyltin hydride. nih.gov

Another method involves the reductive displacement of trifluoromethylsulfonates, which provides a convenient and stereospecific route to deoxy sugars. taltech.ee The deoxygenation of the 2-hydroxy group of a protected L-arabinofuranoside derivative can also be achieved by reducing the corresponding triflate with tetrabutylammonium (B224687) borohydride (B1222165) in high yield. researchgate.net

Diastereoselective and asymmetric syntheses are crucial for controlling the stereochemistry during the formation of 2-deoxy-L-ribose. Asymmetric epoxidation is one such reviewed method. sioc-journal.cn For instance, a synthesis starting from achiral precursors like 1-(trimethylsilyloxy)butadiene can employ a Sharpless asymmetric epoxidation to introduce the necessary stereocenters. ucla.edu

Diastereoselective addition to α,β-unsaturated lactones is another strategy. sioc-journal.cn A new synthesis of 2-deoxy-L-ribose has been reported starting from (R)-(+)-5-hydroxymethyl-5H-furan-2-one, where the key step is a highly diastereoselective 1,4-addition of a silyl (B83357) cuprate. researchgate.netuni-wuppertal.de Furthermore, protecting-group-free asymmetric synthesis has been demonstrated to produce related structures like 1,2,4-trideoxy-1,4-imino-L-xylitol from 2-deoxy-D-ribose, highlighting the potential for high diastereoselectivity in related syntheses. mdpi.com

Radical-mediated reactions have emerged as powerful tools for complex carbohydrate transformations. A novel and highly efficient radical process has been developed to convert D-sugars into 2-deoxy-L-ribitol. researchgate.net This involves a radical cyclization followed by a fragmentation reaction, which not only deoxygenates the C2 position but also inverts the sugar's configuration from D to L in a single step. researchgate.netnih.govacs.org This methodology has been applied to convert D-fructose into 2-deoxy-L-ribose in a cost-effective manner. acs.org

Mechanistic studies on the 1,2-acyloxy shift in alkyl radicals have provided valuable insights for designing such synthetic routes. acs.org These radical reactions offer a practical method for transforming inexpensive D-sugars into valuable 2-deoxy-L-sugars. nih.govacs.org

| D-Sugar Precursor | Key Radical Reaction | Outcome | Reference |

| D-Fructose | Radical cyclization-fragmentation | 2-Deoxy-L-ribose | acs.org |

| D-Ribose | Carbonyl translocation via radical reaction | 2-Deoxy-L-ribose derivative | nih.govacs.org |

| L-Arabinose | Barton-type free-radical deoxygenation | 2-Deoxy-L-ribose | nih.gov |

Diastereoselective and Asymmetric Synthesis Strategies

Synthesis from Non-Carbohydrate Precursors

Synthesizing 2-deoxy-L-ribose from achiral, non-carbohydrate starting materials provides an alternative to relying on the chiral pool of natural sugars. A seven-step synthesis of ethyl 2-deoxy-L-ribosides from simple achiral precursors has been developed. ucla.edu This approach avoids the use of L-sugars as starting materials. ucla.edu

Another strategy involves the total synthesis from L-(-)malic acid, proceeding through an unstable hemiacetal intermediate and palladium(II)-catalyzed cyclization. researchgate.net Additionally, syntheses starting from glutamic acid to produce 2,3-dideoxyribose have been reported, which could be adapted for 2-deoxy-L-ribose. researchgate.net

Integration of Green Chemistry Principles in 2-Deoxy-L-Ribose Production

The application of green chemistry principles to the synthesis of 2-deoxy-L-ribose aims to improve the economic and environmental viability of its production. This includes using less toxic and cheaper reagents, simplifying reaction and purification processes, and operating at easily attainable temperatures and pressures. google.com

A key aspect is the use of inexpensive and abundant starting materials. For instance, methods have been developed to synthesize 2-deoxy-L-ribose from cost-effective precursors like D-fructose. acs.org This approach represents the shortest synthetic route (7 steps) for this conversion. researchgate.netacs.org

Chemoenzymatic methods also align with green chemistry principles by utilizing enzymes for selective transformations. The regioselective acylation of unprotected 2-deoxy-D-ribose catalyzed by Candida antarctica lipase (B570770) B is an example of such a strategy. taltech.ee These enzymatic reactions can be part of a synthetic route and often proceed under mild conditions. taltech.ee Furthermore, protecting-group-free synthesis strategies, which reduce the number of steps and the amount of waste generated, are being developed. mdpi.com

Role and Utility of 2 Deoxy L Ribose Anilide in Chemical Synthesis and Research

Application as a Purification Intermediate for 2-Deoxy-L-Ribose

One of the primary and well-established roles of 2-Deoxy-L-ribose-anilide is as a purification intermediate for its parent sugar, 2-Deoxy-L-ribose. google.com The synthesis of pure L-sugars is often challenging due to their physical properties and the presence of closely related isomers. google.com The conversion of 2-Deoxy-L-ribose into its anilide derivative offers a practical solution to these challenges.

Derivatization for Enhanced Isolation and Crystallization

The reaction of 2-Deoxy-L-ribose with aniline (B41778) to form this compound introduces a phenylamino (B1219803) group, which significantly alters the molecule's physical properties. This derivatization enhances the crystallinity of the compound, making it easier to isolate and purify through recrystallization techniques. google.com The process typically involves dissolving the crude 2-Deoxy-L-ribose in a suitable solvent system, followed by the addition of aniline to induce the formation and subsequent crystallization of the anilide derivative. This method provides an effective means to separate the desired L-isomer from reaction mixtures that may contain various impurities and other sugar isomers. google.com

| Property | 2-Deoxy-L-ribose | This compound |

| Physical State | Often a syrup or difficult to crystallize solid | Crystalline powder |

| Purification Method | Chromatographic techniques | Recrystallization google.com |

| Key Advantage of Derivatization | Enhanced crystallinity for easier isolation google.com | Increased stability |

Utilization in Analytical Characterization and Isomer Differentiation

The formation of the anilide derivative also aids in the analytical characterization and differentiation of sugar isomers. The distinct chemical shift of the anomeric proton and the signals from the aromatic ring in Nuclear Magnetic Resonance (NMR) spectroscopy provide clear diagnostic markers for the presence and purity of this compound. Furthermore, techniques like High-Performance Liquid Chromatography (HPLC) can be effectively employed to separate and quantify the anilide derivative, taking advantage of its unique retention characteristics compared to the underivatized sugar or other isomers. This is particularly useful in confirming the stereochemical integrity of the L-sugar after a synthetic sequence.

| Analytical Technique | Key Data for this compound | Source |

| NMR Spectroscopy | δ 7.3–7.5 (aromatic H), δ 5.1 (anomeric H) | |

| HPLC | Retention time: 8.2 min (C18 column) | |

| Mass Spectrometry | [M+H]⁺ m/z 210.112 | |

| Melting Point | 148–150°C |

Potential as a Key Building Block for Complex L-Carbohydrate Structures

Beyond its role in purification, this compound serves as a valuable building block for the synthesis of more complex L-carbohydrate structures. The L-configuration of sugars is of significant interest in medicinal chemistry and glycobiology, as L-sugars are often less susceptible to metabolic degradation by enzymes that are specific for D-sugars. google.com Starting from the stable, crystalline this compound, chemists can perform various transformations on the sugar backbone to introduce new functionalities and build larger oligosaccharides or other glycoconjugates. The anilide group can be either retained for its specific properties or strategically removed and replaced at a later stage in the synthetic route.

Precursor for L-Nucleoside and L-Nucleotide Analogues through Subsequent Transformations

A critical application of this compound is its use as a precursor for the synthesis of L-nucleoside and L-nucleotide analogues. google.com L-nucleosides have demonstrated significant therapeutic potential, particularly as antiviral and anticancer agents, often exhibiting lower toxicity and improved activity profiles compared to their natural D-isomers. google.com

The synthesis of these analogues involves the coupling of the L-sugar moiety, derived from this compound, with various nucleobases. The anilide group can be hydrolyzed to regenerate the free sugar, which can then be activated for glycosylation reactions. Alternatively, the anilide itself can sometimes participate directly in coupling reactions under specific conditions. This versatility makes this compound a key intermediate in the development of novel therapeutic agents based on the L-nucleoside scaffold. google.com

Future Perspectives and Emerging Research Avenues

Innovations in Chiral Synthesis of L-Deoxyribose Derivatives

The synthesis of L-deoxyribose and its derivatives remains a critical area of research due to their importance as building blocks for L-nucleoside analogues, which are significant in therapeutic applications. researchgate.net Historically, L-sugars are less abundant and more expensive than their D-enantiomers, driving the need for efficient and stereospecific synthetic routes.

Future synthetic strategies are moving away from classical multi-step procedures toward more concise and efficient methods. Key innovations focus on:

Conversion from Abundant D-Sugars: A primary strategy involves the conversion of inexpensive and readily available D-sugars into their L-counterparts. For instance, methods have been developed to synthesize 2-deoxy-L-ribose from D-ribose or D-glucose. acs.orggoogle.com One novel approach achieves not only the configurational transformation from D- to L-form but also the deoxygenation at the C-2 position in a single radical reaction step. acs.org Another route synthetically converts 2-deoxy-D-galactose and 2-deoxy-D-glucose into 2-deoxy-L-ribose and 2-deoxy-D-xylose, respectively. plu.mx

Stereospecific Reactions: Achieving high stereoselectivity is paramount. Research focuses on tandem reactions, such as an intramolecular SN2 tandem reaction to control the stereochemistry at key positions. researchgate.net The development of methods using chiral pool starting materials like D-galactose under mild reaction conditions is also a promising direction. researchgate.netscispace.com

Avoiding Toxic Reagents: Modern synthetic chemistry aims to replace toxic reagents, such as tin-based compounds, with more environmentally benign alternatives. researchgate.net For example, the reduction of triflates with tetrabutylammonium (B224687) borohydride (B1222165) has been shown to be a high-yield deoxygenation method. researchgate.net

Anilide Derivatives in Synthesis: The formation of anilide derivatives, such as 2-Deoxy-L-ribose-anilide, is sometimes used as a method to isolate and purify the final 2-deoxy-L-ribose product. google.comrsc.org This highlights the role of the anilide group not just as a potential pharmacophore but also as a practical tool in the synthetic process. plu.mx

| Synthetic Approach | Starting Material | Key Transformation | Reference |

| Radical Carbonyl Translocation | D-Ribose | One-step conversion of D-sugar to 2-deoxy-L-sugar | acs.org |

| Periodate (B1199274) Oxidation & Reduction | 2-Deoxy-D-galactose | Conversion of a 2-deoxy-D-hexose to a 2-deoxy-L-pentose | plu.mx |

| Reductive Deoxygenation | L-Arabinofuranoside derivative | Triflate reduction for deoxygenation of the 2-hydroxy group | researchgate.net |

| Multi-step Inversion | 2-Deoxy-D-ribose | Protection, activation, stereochemical inversion, and deprotection | google.com |

Exploration of Novel Biological Targets for L-Deoxyribose Analogues

L-nucleoside analogues, which are derived from L-sugars like 2-deoxy-L-ribose, represent a significant class of therapeutic agents. nih.gov Their mirror-image structure compared to natural D-nucleosides provides unique biological properties. They are often resistant to degradation by enzymes that process D-oligonucleotides and can interact selectively with specific viral or cellular enzymes. researchgate.net

Emerging research is focused on identifying and validating new biological targets for these analogues:

Viral Polymerases: A primary target for L-nucleoside analogues remains viral DNA polymerases and reverse transcriptases. acs.org By mimicking natural nucleosides, they can be incorporated into the growing viral DNA chain and act as terminators, halting replication. madridge.org Analogues have shown potent activity against HIV and Hepatitis B (HBV). nih.gov Future work involves designing analogues against emerging viral threats and overcoming resistance mechanisms. nih.gov

Cancer-Related Enzymes: DNA polymerases are also logical targets for anticancer therapies, as uncontrolled DNA replication is a hallmark of cancer. acs.org L-deoxyribose analogues could be explored for their selective inhibition of cancer cell polymerases over healthy cellular polymerases. researchgate.net

Other Enzyme Systems: Beyond polymerases, L-deoxyribose analogues could be designed to target other key enzymes in nucleoside metabolism, such as nucleoside phosphorylases and deoxyribose-phosphate aldolases. The anilide moiety in a compound like this compound could serve as a scaffold for creating specific inhibitors, where the phenyl ring can be modified to enhance binding affinity and selectivity for the target enzyme's active site. acs.org

Angiogenesis Modulation: The parent sugar, 2-deoxy-D-ribose, has been shown to have pro-angiogenic properties, stimulating the production of Vascular Endothelial Growth Factor (VEGF). wikipedia.org Investigating whether 2-deoxy-L-ribose and its derivatives, including anilides, possess similar or antagonistic properties could open up applications in tissue engineering or as anti-angiogenic cancer therapies.

| Target Class | Specific Enzyme Example | Therapeutic Area | Mechanism of Action |

| Viral Enzymes | HIV Reverse Transcriptase | Antiviral (HIV) | Chain termination of viral DNA |

| Viral Enzymes | HBV Polymerase | Antiviral (HBV) | Inhibition of viral replication |

| Cancer-Related Enzymes | DNA Polymerases | Anticancer | Inhibition of DNA replication in proliferating cells |

| Nucleoside Metabolism | Nucleoside Phosphorylases | Antiviral, Anticancer | Interference with nucleic acid synthesis pathways |

Advancements in Spectroscopic and Advanced Structural Analysis of Anilide Derivatives

Understanding the precise three-dimensional structure of carbohydrate-based molecules is crucial for rational drug design and for correlating structure with function. For anilide derivatives like this compound, advanced analytical techniques are essential to define their conformational preferences and intermolecular interactions.

Future research will leverage a combination of spectroscopic and computational methods:

High-Resolution NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) studies are critical for determining the configuration (Z or E) of the anilide bond and the spatial orientation of the aromatic group relative to the sugar ring in solution. acs.org This information is vital as the orientation of pharmacophoric groups significantly impacts biological activity. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous solid-state structural data. researchgate.net For anilide derivatives, this can reveal detailed information about intramolecular and intermolecular hydrogen bonding, as well as π-π stacking interactions between aromatic rings, which can stabilize crystal packing. acs.orgresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman): FT-IR and Raman spectra are used to identify characteristic functional groups, such as N-H and C=O stretches in the anilide linkage. wisdomlib.org Overtone spectra can provide insights into vibrational frequency and anharmonicity constants for C-H and N-H bonds. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other quantum mechanical calculations are increasingly used to complement experimental data. researchgate.netresearchgate.netnih.gov These methods can optimize molecular geometries, predict spectroscopic data (NMR, IR), and calculate electronic properties like HOMO-LUMO gaps and charge distribution, which helps in understanding the reactivity and potential interaction sites of the molecule. researchgate.netnih.gov

| Analytical Technique | Key Information Obtained | Relevance to Anilide Derivatives |

| NMR Spectroscopy (NOE) | Conformational analysis in solution, orientation of substituents | Determines the spatial relationship between the anilide and sugar moieties. acs.org |

| X-ray Crystallography | Solid-state structure, bond lengths, bond angles, hydrogen bonding | Provides definitive proof of stereochemistry and intermolecular packing forces. researchgate.net |

| FT-IR/Raman Spectroscopy | Identification of functional groups and vibrational modes | Confirms the presence of the anilide linkage and other key structural features. wisdomlib.org |

| Mass Spectrometry (HPLC-MS/MS) | Molecular weight determination and fragmentation patterns | Essential for confirming molecular identity and for analyzing complex mixtures. nih.gov |

| Computational Chemistry (DFT) | Optimized geometry, electronic structure, predicted spectra | Supports experimental findings and provides insight into molecular properties and reactivity. researchgate.netresearchgate.net |

Interdisciplinary Research at the Interface of Carbohydrate Chemistry and Materials Science

The field of materials science is increasingly turning to renewable resources, and carbohydrates are prime candidates due to their abundance, stereochemical diversity, and biocompatibility. euroglyco.comacs.org The unique properties of modified sugars like this compound position them as interesting building blocks for novel functional materials.

Emerging interdisciplinary research directions include:

Glycopolymers and Biomaterials: Carbohydrates can be polymerized to form materials for applications in drug delivery, tissue engineering, and biodegradable plastics. acs.orgnumberanalytics.com The functional groups on a monomer like this compound—specifically the hydroxyl groups and the anilide nitrogen—could be used as points for polymerization. The presence of the phenyl ring could impart specific properties, such as hydrophobicity or aromatic stacking, influencing the final material's characteristics.

Self-Assembling Systems: The interplay of hydrophilic sugar domains and hydrophobic anilide groups could be exploited to create amphiphilic molecules that self-assemble into higher-order structures like micelles or hydrogels. Such materials have potential uses in controlled release systems or as scaffolds for cell culture.

Functional Surfaces and Fibers: The development of sustainable textiles is a major goal. Carbohydrate-based fibers are being developed with superior properties. euroglyco.com The anilide group could be used to modify the surface properties of carbohydrate polymers, enhancing dye binding, moisture repellency, or antimicrobial activity.

Chiral Recognition Materials: The inherent chirality of this compound could be harnessed to create materials for enantioselective separations. By immobilizing such chiral molecules onto a solid support (e.g., silica (B1680970) gel), chromatographic columns could be prepared that are capable of separating racemic mixtures, a critical process in the pharmaceutical industry.

This interdisciplinary approach requires collaboration between chemists, biologists, engineers, and materials scientists to translate the fundamental properties of carbohydrate derivatives into practical, high-value applications. euroglyco.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Deoxy-L-ribose-anilide, and how can their efficiency be optimized?

- Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions between 2-deoxy-L-ribose derivatives and aniline. Key steps include protecting hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent side reactions and optimizing reaction conditions (temperature, solvent polarity, catalyst) to enhance yield . To improve efficiency, researchers should employ Design of Experiments (DOE) to systematically vary parameters like molar ratios and reaction time, followed by HPLC or GC-MS for purity validation . Detailed protocols should follow guidelines for experimental reproducibility, including step-by-step reagent quantities and characterization data in supplementary materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for confirming structural integrity, particularly the anilide moiety’s resonance signals. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch). For purity assessment, reverse-phase HPLC with UV detection is recommended. Researchers must calibrate instruments using certified standards and report solvent systems, column types, and retention times to ensure cross-study comparability .

Advanced Research Questions

Q. How does the anilide group in this compound influence its stability under different pH conditions, and what experimental approaches can elucidate degradation pathways?

- Answer : The anilide group’s hydrolytic susceptibility varies with pH. Stability studies should use accelerated degradation protocols (e.g., 0.1 M HCl/NaOH buffers at 37°C) with LC-MS monitoring to identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions. To resolve mechanistic pathways, isotopic labeling (e.g., ¹⁵N-aniline) combined with tandem MS fragmentation can track bond cleavage. Researchers must predefine acceptance criteria (e.g., ≤5% degradation) and document deviations using the FINER framework to ensure ethical and practical feasibility .

Q. What strategies should researchers employ to resolve discrepancies in reported bioactivity data for this compound across different studies?

- Answer : Contradictory bioactivity data often arise from variability in assay conditions (e.g., cell lines, incubation times) or compound purity. A systematic review following PRISMA guidelines can aggregate and critique existing data, while meta-analysis identifies trends obscured by outliers . Experimental replication under standardized protocols (e.g., ISO-certified cell cultures, blinded assays) is essential. For mechanistic clarity, use orthogonal assays (e.g., enzymatic inhibition + molecular docking) and report raw data in open-access repositories to enable third-party validation .

Q. How can computational methods enhance the design of this compound derivatives with improved target specificity?

- Answer : Molecular dynamics simulations and density functional theory (DFT) predict electronic and steric interactions between the anilide group and biological targets (e.g., enzymes). Virtual screening of derivative libraries (e.g., substituent variations on the aniline ring) can prioritize candidates for synthesis. Researchers should validate predictions using surface plasmon resonance (SPR) for binding affinity and crystallography for structural resolution. Data must be archived in machine-readable formats (e.g., .pdb files) to support reproducibility .

Methodological Considerations

- Data Collection : Triangulate results using multiple analytical techniques (e.g., NMR + XRD for structural confirmation) and include negative controls in bioassays to rule off-target effects .

- Ethical Reporting : Adhere to journal guidelines for supplementary data (e.g., SI file naming conventions, hyperlinking in-text references) and avoid selective reporting of favorable outcomes .

- Literature Review : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND synthesis NOT industrial") to exclude non-academic sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.